

# Technical Guide: Physicochemical Properties of 2-amino-N,N,3-trimethylpentanamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-amino-N,N,3-trimethylpentanamide

Cat. No.: B12460660

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Abstract

This document provides a detailed analysis of the molecular weight and structural properties of the chemical compound **2-amino-N,N,3-trimethylpentanamide**. The molecular formula was determined through systematic IUPAC nomenclature analysis, and the corresponding molecular weight was calculated using standard atomic weights. This guide presents this data in a structured format, outlines the methodology for its determination, and provides a visual representation of the molecule's structure to aid in research and development applications. While public database entries for this specific molecule are not readily available, the principles outlined herein provide a foundational understanding of its basic physicochemical properties.

## Compound Identification and Molecular Structure

The compound's structure is derived from its IUPAC name:

- **Pentanamide:** A five-carbon chain forms the backbone, with a carbonyl group at position 1 and a nitrogen atom attached to the carbonyl carbon.
- **2-amino:** An amino group ( $-NH_2$ ) is attached to the second carbon atom (the alpha-carbon).
- **3-methyl:** A methyl group ( $-CH_3$ ) is attached to the third carbon atom.

- N,N-dimethyl: Two methyl groups ( $-\text{CH}_3$ ) are attached to the nitrogen atom of the amide group.

This systematic construction leads to the molecular formula  $\text{C}_8\text{H}_{18}\text{N}_2\text{O}$ .

## Molecular Structure Diagram

The two-dimensional chemical structure of **2-amino-N,N,3-trimethylpentanamide** is depicted below.

Caption: 2D structure of **2-amino-N,N,3-trimethylpentanamide**.

## Physicochemical Data

All quantitative data for the compound has been calculated and summarized below.

## Molecular Formula and Weight

This table details the elemental composition and calculated molecular weights of the compound.

Property	Value
Molecular Formula	$\text{C}_8\text{H}_{18}\text{N}_2\text{O}$
Average Molecular Weight	158.25 g/mol
Monoisotopic Mass	158.141913 g/mol

## Elemental Composition

This table breaks down the molecular weight by its constituent elements.

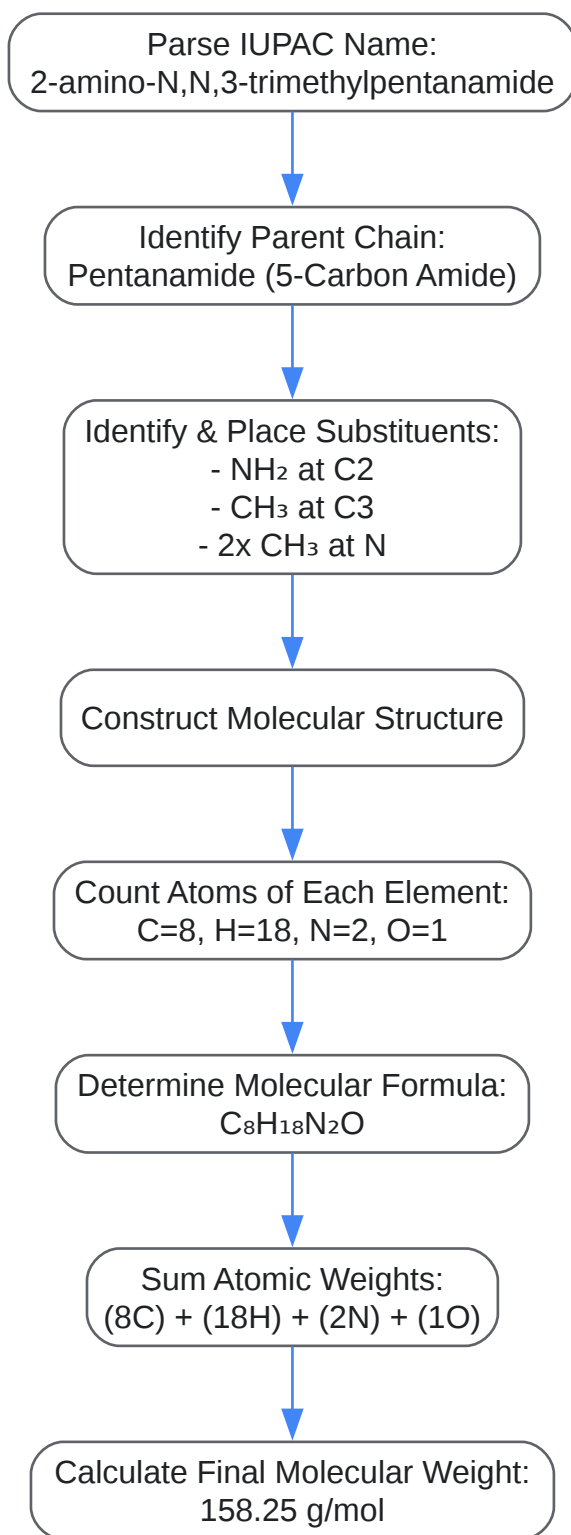
Element	Count	Atomic Weight ( g/mol )	Mass Contribution ( g/mol )	Mass Percentage (%)
Carbon	8	12.011	96.088	60.72
Hydrogen	18	1.008	18.144	11.46
Nitrogen	2	14.007	28.014	17.70
Oxygen	1	15.999	15.999	10.11
Total	29	-	158.245	100.00

## Experimental Protocols & Methodology

The data presented in this guide are derived from theoretical calculations based on the compound's structure as inferred from its IUPAC name.

### Protocol for Molecular Weight Calculation

The molecular weight was determined using a standard computational method, which is outlined in the workflow below.



[Click to download full resolution via product page](#)

Caption: Workflow for calculating molecular weight from IUPAC name.

#### Methodology:

- **Nomenclature Analysis:** The IUPAC name "**2-amino-N,N,3-trimethylpentanamide**" was dissected to identify the parent alkane chain, primary functional group, and all substituents.
- **Structural Elucidation:** The parent structure (pentanamide) was drawn, and the substituents (amino and methyl groups) were placed at their designated locants (positions C2, C3, and N).
- **Atom Count:** All atoms of each element (Carbon, Hydrogen, Nitrogen, Oxygen) in the final structure were counted to determine the molecular formula.
- **Mass Calculation:** The count of each element was multiplied by its standard atomic weight. The sum of these products yields the average molecular weight of the compound. The monoisotopic mass was calculated using the mass of the most abundant isotopes of the constituent elements.

## Note on Experimental Verification

For empirical validation of molecular weight, a high-resolution mass spectrometry (HRMS) experiment, such as ESI-TOF (Electrospray Ionization Time-of-Flight), would be the standard method. A detailed protocol would involve:

- **Sample Preparation:** Dissolving a synthesized and purified sample of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
- **Instrumentation:** Infusion of the sample into the mass spectrometer.
- **Data Acquisition:** Analysis in positive ion mode to detect the protonated molecule  $[M+H]^+$ .
- **Data Analysis:** The resulting mass spectrum would be analyzed to find the peak corresponding to the exact mass of the protonated molecule, confirming the calculated monoisotopic mass.

**Disclaimer:** This document is for informational purposes only. The properties described are based on theoretical calculations and have not been empirically verified from public sources.

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-amino-N,N,3-trimethylpentanamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12460660#2-amino-n-n-3-trimethylpentanamide-molecular-weight]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)